Kalasinamide

CAS No.:

Cat. No.: VC1665314

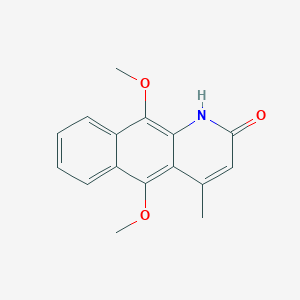

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO3 |

|---|---|

| Molecular Weight | 269.29 g/mol |

| IUPAC Name | 5,10-dimethoxy-4-methyl-1H-benzo[g]quinolin-2-one |

| Standard InChI | InChI=1S/C16H15NO3/c1-9-8-12(18)17-14-13(9)15(19-2)10-6-4-5-7-11(10)16(14)20-3/h4-8H,1-3H3,(H,17,18) |

| Standard InChI Key | UAOWKPPYWUJTPK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)NC2=C(C3=CC=CC=C3C(=C12)OC)OC |

| Canonical SMILES | CC1=CC(=O)NC2=C(C3=CC=CC=C3C(=C12)OC)OC |

Introduction

Chemical Structure and Properties

Structural Characteristics

Kalasinamide possesses a complex chemical structure characterized by a fused ring system typical of azaanthracene derivatives. The molecular formula of kalasinamide is C₁₆H₁₅NO₃, with a molecular weight of 269.29 g/mol . The compound features:

-

A benzo[g]quinoline core structure

-

Methoxy groups at positions 5 and 10

-

A methyl group at position 4

-

A lactam functionality (position 2)

This structural arrangement creates a planar, conjugated system that contributes to kalasinamide's distinctive chemical and biological properties.

Physicochemical Properties

The physical and chemical properties of kalasinamide have been characterized through various analytical methods. Notable physicochemical properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 269.29 g/mol | |

| XLogP3-AA (Lipophilicity) | 2.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| State | Solid |

These properties influence kalasinamide's interactions with biological systems and its potential applications in research and pharmaceutical development.

Natural Sources and Discovery

Botanical Sources

Kalasinamide was first isolated from Polyalthia suberosa, a tree belonging to the Annonaceae family . It has subsequently been identified in other plant species including:

-

Polyalthia nemoralis, where it is believed to serve as a defense mechanism against herbivores and pathogens

These plants are primarily found in tropical and subtropical regions, particularly in Southeast Asia, where they have been used in traditional medicine for various ailments.

Discovery and Identification

Synthesis Methods

Key Synthetic Methods

Several synthetic methodologies have been employed to produce kalasinamide:

-

Acid-mediated substitutions onto activated p-dimethoxybenzene, often employing Knorr cyclisation

-

Processes involving photooxidation conditions that can yield mixtures of kalasinamide and marcanine A

-

Strategies involving azaanthracenone assembly from N-propargylamino quinone via cyclization reactions

These synthetic approaches have enabled researchers to produce sufficient quantities of kalasinamide for structural confirmation and biological testing, overcoming the limitations of natural extraction.

Biological Activities

Phototoxic Properties

One of the most significant biological activities of kalasinamide is its phototoxic potential. Research by Gandy and Piggott demonstrated that kalasinamide is prone to autosensitized photooxidation, both in solution and in the solid state . This process generates toxic singlet oxygen, which can cause cellular damage. The researchers proposed that this mechanism may serve a protective role in plants, defending against predation and microbial pathogens following mechanical damage to plant tissues .

This photoactive property distinguishes kalasinamide as a "putative plant defense phototoxin," suggesting an ecological role in plant-herbivore and plant-pathogen interactions . The ability to generate reactive oxygen species upon light exposure represents a sophisticated chemical defense strategy in plants containing this compound.

Cytotoxicity Profile

Interestingly, unlike its oxidation product marcanine A, kalasinamide itself appears to demonstrate limited cytotoxicity against cancer cell lines . This stark difference in biological activity between structurally related compounds highlights the critical role of specific functional groups in determining biological effects. Comparative studies conducted by Jacobs et al. showed that marcanine A exhibits strong cytotoxic effects against HeLa cells (GI50: 0.75 ± 0.03 μM) and Hep cells (GI50: 1.54 ± 0.78 μM), while kalasinamide is notably inactive in these assays .

| Compound | Cell Line | GI50 Value | Reference |

|---|---|---|---|

| Kalasinamide | HeLa | Inactive | |

| Kalasinamide | Hep | Inactive | |

| Marcanine A | HeLa | 0.75 ± 0.03 μM | |

| Marcanine A | Hep | 1.54 ± 0.78 μM |

This differential activity provides valuable insights for medicinal chemistry efforts aimed at developing selective cytotoxic agents.

Relationship with Other Azaanthracene Derivatives

Structural Comparisons

Kalasinamide belongs to a family of azaanthracenone natural products that includes marcanine A and geovanine . These compounds share a common core structure but differ in their oxidation state and substitution patterns:

These structural relationships provide a valuable platform for investigating structure-activity relationships within this compound class.

Transformation to Marcanine A

A particularly significant aspect of kalasinamide's chemistry is its transformation to marcanine A through photooxidation. Research has shown that kalasinamide readily undergoes autosensitized photooxidation, both in solution and in the solid state, to produce marcanine A . This transformation involves the conversion of the hydroquinone-like structure in kalasinamide to a quinone functionality in marcanine A.

This conversion is noteworthy because it represents a potential biosynthetic pathway that may occur naturally in plants. The researchers who first documented this transformation suggested that it might represent "a novel and more general step in the biosynthesis of (aza)anthraquinones" . This insight provides valuable information about the natural metabolic pathways involving these compounds.

Research Applications and Significance

Plant Defense Mechanisms

The phototoxic properties of kalasinamide suggest an important ecological role in plant defense. As proposed by researchers, kalasinamide may serve a protective function in its native plant species, defending against herbivores and microbial pathogens . When plant tissues are damaged, exposure to light could trigger the generation of toxic singlet oxygen through kalasinamide's photoactivation, deterring potential predators and inhibiting pathogen growth.

This mechanism represents a sophisticated chemical defense strategy and contributes to our understanding of plant-herbivore and plant-pathogen interactions in tropical plant species. The study of compounds like kalasinamide enhances our knowledge of natural chemical ecology and evolutionary adaptations in plants.

Medicinal Chemistry Applications

Although kalasinamide itself has limited direct pharmaceutical applications based on current research, it serves as an important structural scaffold for medicinal chemistry. The differential activities between kalasinamide and its oxidation product marcanine A provide valuable insights for drug design strategies targeting specific biological activities .

The structure of kalasinamide has inspired the synthesis of derivatives with modified properties, potentially leading to compounds with enhanced biological activities or improved pharmacokinetic profiles. This approach to utilizing natural product scaffolds represents a productive strategy in drug discovery efforts.

Biosynthetic Pathway Studies

The documented transformation of kalasinamide to marcanine A offers insights into the biosynthetic pathways of azaanthracenones in plants . This knowledge contributes to our understanding of plant secondary metabolism and may inform bioinspired synthetic approaches to related compounds.

Research into these biosynthetic relationships continues to provide valuable information about the natural production of these compounds and their roles in plant physiology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume